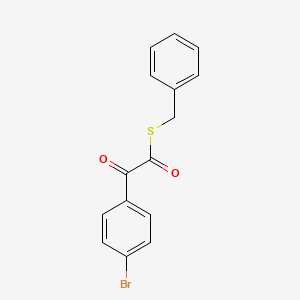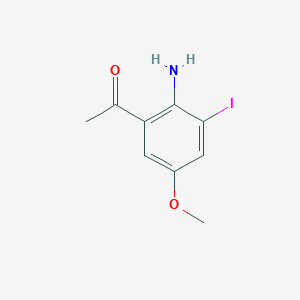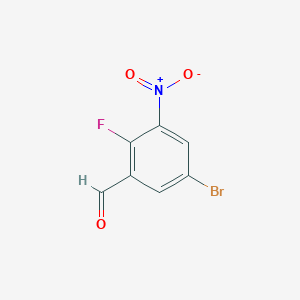
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine is a fluorinated organic compound It is characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the introduction of fluorine atoms into the phenyl ring and the ethanamine moiety. One common method is the use of fluorinated reagents in a nucleophilic aromatic substitution reaction. For example, 2,6-difluorophenol can be used as a starting material, which undergoes a series of reactions to introduce the ethanamine group and additional fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms without causing unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique fluorinated structure.
Wirkmechanismus
The mechanism by which 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorophenol: A precursor in the synthesis of 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine.
2,6-Difluorophenyl isocyanate: Another fluorinated compound with different functional groups and applications.
2,6-Difluorophenyl isothiocyanate: Used in different chemical reactions and applications compared to the ethanamine derivative.
Uniqueness
This compound is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties. This makes it a valuable compound for research and industrial applications where fluorinated compounds are desired.
Eigenschaften
Molekularformel |
C8H7F4N |
|---|---|
Molekulargewicht |
193.14 g/mol |
IUPAC-Name |
2-(2,6-difluorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7F4N/c9-5-2-1-3-6(10)7(5)8(11,12)4-13/h1-3H,4,13H2 |
InChI-Schlüssel |
LHWYVXFYYBAHCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(CN)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)

![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)



![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)





